1-(2-Bromoethenyl)-3-chlorobenzene
Description
Properties
Molecular Formula |
C8H6BrCl |
|---|---|
Molecular Weight |
217.49 g/mol |
IUPAC Name |
1-[(E)-2-bromoethenyl]-3-chlorobenzene |
InChI |
InChI=1S/C8H6BrCl/c9-5-4-7-2-1-3-8(10)6-7/h1-6H/b5-4+ |
InChI Key |
CDPDVBVBLJTZEI-SNAWJCMRSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)/C=C/Br |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C=CBr |
Origin of Product |
United States |
Synthetic Methodologies for 1 2 Bromoethenyl 3 Chlorobenzene and Analogous Arylvinyl Halides
Decarboxylative Halogenation Approaches to Vinyl Bromides
Decarboxylative halogenation serves as a powerful method for converting α,β-unsaturated carboxylic acids into the corresponding vinyl halides, representing a formal replacement of the carboxylic acid group with a halogen atom.
Bromodecarboxylation of α,β-Unsaturated Carboxylic Acids
The synthesis of vinyl bromides from α,β-unsaturated carboxylic acids, such as substituted cinnamic acids, is a key transformation for accessing precursors to compounds like 1-(2-bromoethenyl)-3-chlorobenzene. A prominent method involves the use of N-halosuccinimides (NXS) as the halogen source. sigmaaldrich.comresearchgate.net Specifically, N-bromosuccinimide (NBS) in the presence of a catalytic amount of lithium acetate (B1210297) has been shown to effectively convert trans-α,β-unsaturated carboxylic acids into β-haloalkenes. researchgate.net Microwave irradiation can significantly accelerate this reaction, reducing reaction times to mere minutes. organic-chemistry.org
Another approach is the Hunsdiecker reaction and its modifications, which traditionally use heavy metal salts like silver, mercury, or lead. acs.orgguidechem.com However, modern variations aim for greener alternatives. For instance, an electrochemical method has been developed for the decarboxylative bromination of cinnamic acids. This process utilizes ammonium bromide as the bromine source and proceeds via direct anodic oxidation, avoiding the need for transition-metal catalysts. acs.org
Enzymatic methods have also been explored, using haloperoxidases to generate hypobromite in situ from bromide and an oxidant like hydrogen peroxide. These biocatalysts can then mediate the bromodecarboxylation of conjugated carboxylic acids. guidechem.com
Table 1: Comparison of Selected Bromodecarboxylation Methods for α,β-Unsaturated Carboxylic Acids
| Method | Halogen Source | Catalyst/Promoter | Key Features |
|---|---|---|---|
| NBS/LiOAc | N-Bromosuccinimide (NBS) | Lithium Acetate (catalytic) | Fast reaction times, especially with microwave irradiation. organic-chemistry.org |
| Anodic Oxidation | Ammonium Bromide | None (Electrochemical) | Transition-metal-free, short reaction time. acs.org |
| Enzymatic | Bromide Salt | Vanadium-dependent chloroperoxidase | Biocatalytic, uses H₂O₂ as the oxidant. guidechem.com |
| Hunsdiecker-type | Metal Hypohalites | Generated in situ from metal salts | Classical method, often involves heavy metals. guidechem.com |
Mechanistic Aspects of Decarboxylative Halogenation Processes
The mechanism of decarboxylative halogenation can proceed through different pathways depending on the reagents and conditions. The classic Hunsdiecker reaction is understood to follow a radical mechanism. researchgate.net It involves the formation of an acyl hypobromite intermediate from a silver carboxylate salt and bromine. This intermediate undergoes homolytic cleavage of the oxygen-halogen bond to form an acyloxy radical, which then loses carbon dioxide to generate an alkyl or vinyl radical. This radical subsequently abstracts a bromine atom to yield the final product. researchgate.net
In contrast, the reaction of α,β-unsaturated carboxylic acids with NBS and lithium acetate is proposed to follow an ionic pathway. researchgate.net This mechanism is initiated by the reaction of the carboxylate anion with NBS, leading to an intermediate that undergoes a concerted or stepwise loss of carbon dioxide and the succinimide anion, coupled with the addition of the bromide to the β-carbon of the double bond. The presence of a radical trap does not inhibit the reaction, supporting an ionic rather than a radical mechanism. researchgate.net The electrochemical approach involves the anodic oxidation of the bromide ion to generate molecular bromine, which then attacks the carboxylate anion, leading to an intermediate that decarboxylates to afford the vinyl bromide. acs.org
Transition-Metal-Catalyzed Cross-Coupling Strategies for Arylvinyl Framework Assembly
Transition-metal catalysis, particularly with palladium and nickel, provides a versatile and powerful platform for constructing the C(sp²)–C(sp²) bond that defines the arylvinyl halide framework.
Suzuki-Miyaura Coupling Protocols for Halogenated Aromatics
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, involving the reaction of an organoboron compound (like a boronic acid or ester) with an organic halide or triflate, catalyzed by a palladium(0) complex. masterorganicchemistry.com This reaction is highly effective for forming the C-C bond between an aromatic ring and a vinyl group. youtube.comacs.org To synthesize a compound like this compound, one could envision coupling 3-chlorophenylboronic acid with a 1,2-dibromoethene derivative or coupling a (2-bromoethenyl)boronic ester with 1-bromo-3-chlorobenzene (B44181).
The catalytic cycle is well-established and involves three main steps: masterorganicchemistry.com
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the organic halide (e.g., 1-bromo-3-chlorobenzene), forming a Pd(II) intermediate.
Transmetalation: In the presence of a base, the organic group from the organoboron reagent is transferred to the palladium center, displacing the halide.
Reductive Elimination: The two organic groups on the palladium complex couple, forming the desired C-C bond and regenerating the Pd(0) catalyst.
This protocol is valued for its broad substrate scope and high tolerance for various functional groups. acs.orgorgsyn.org
Negishi and Kumada Coupling Reactions for C(sp²)-C(sp²) Bond Formation
The Negishi coupling utilizes organozinc reagents, which are coupled with organic halides catalyzed by nickel or palladium complexes. google.comorganic-chemistry.org This reaction is highly versatile for creating C(sp²)–C(sp²) bonds and is known for its high reactivity and functional group tolerance. youtube.comorganic-chemistry.org The synthesis of an arylvinyl halide could be achieved by coupling an arylzinc halide (e.g., 3-chlorophenylzinc chloride) with a vinyl halide. The mechanism is similar to the Suzuki coupling, involving oxidative addition, transmetalation (from zinc to palladium/nickel), and reductive elimination. google.com
The Kumada coupling , one of the earliest cross-coupling methods, employs organomagnesium reagents (Grignard reagents) with organic halides, also catalyzed by nickel or palladium. figshare.comnih.gov While extremely powerful, the high reactivity of Grignard reagents makes them less tolerant of certain functional groups compared to organoboron or organozinc reagents. organic-chemistry.org The reaction proceeds through a similar catalytic cycle. For arylvinyl halide synthesis, this could involve reacting a vinyl Grignard reagent with an aryl halide like 1-bromo-3-chlorobenzene. organic-chemistry.org The stereochemistry of the starting vinyl halide is generally preserved during the coupling process. organic-chemistry.org
Table 2: Overview of Key Cross-Coupling Reactions for C(sp²)-C(sp²) Bond Formation
| Reaction Name | Organometallic Reagent | Catalyst | Key Characteristics |
|---|---|---|---|
| Suzuki-Miyaura | Organoboron (e.g., R-B(OH)₂) | Palladium | High functional group tolerance; stable reagents. masterorganicchemistry.com |
| Negishi | Organozinc (e.g., R-ZnX) | Palladium or Nickel | High reactivity; good functional group tolerance. google.comorganic-chemistry.org |
| Kumada | Organomagnesium (e.g., R-MgX) | Palladium or Nickel | Highly reactive nucleophiles; less tolerant of acidic functional groups. figshare.comnih.gov |
Direct Halogenation and Subsequent Transformations of Ethenylbenzene Precursors
An alternative strategy involves starting with a pre-formed ethenylbenzene (styrene) scaffold, such as 3-chlorostyrene, and introducing the bromine atom onto the vinyl group.
A common laboratory method for this type of transformation is a two-step process involving electrophilic addition followed by elimination. First, molecular bromine (Br₂) is added across the double bond of the styrene (B11656) derivative. This reaction typically proceeds through a cyclic bromonium ion intermediate, which is then attacked by a bromide ion, leading to an anti-addition product, in this case, 1-(1,2-dibromoethyl)-3-chlorobenzene. masterorganicchemistry.comyoutube.com Subsequent treatment of this dibromoalkane with a base (e.g., potassium hydroxide) induces an E2 elimination reaction, removing HBr and forming the desired this compound. The stereochemistry of the resulting vinyl bromide can often be controlled by the reaction conditions.
More sophisticated one-pot methods have also been developed. One efficient protocol for the highly stereoselective synthesis of (E)-β-aryl vinyl bromides from styrenes involves a sequential ruthenium-catalyzed silylative coupling followed by a halodesilylation reaction mediated by an N-halosuccinimide. figshare.comnih.gov This approach avoids the isolation of intermediates and provides excellent stereocontrol, yielding predominantly the E-isomer. nih.gov
Stereoselective Synthesis of (E/Z)-1-(2-Bromoethenyl)-3-chlorobenzene Isomers
The controlled synthesis of either the (E)- or (Z)-isomer of this compound requires distinct stereoselective strategies. Methodologies have been developed that allow for the selective formation of each isomer, primarily through the manipulation of reaction pathways and starting material geometry.
A convenient and highly stereoselective one-pot synthesis of (E)-β-arylvinyl halides has been developed, which can be applied to the synthesis of (E)-1-(2-bromoethenyl)-3-chlorobenzene. organic-chemistry.orgnih.gov This method involves the reaction of a benzyl bromide with a dihalomethane in a homologation/stereoselective elimination procedure. organic-chemistry.orgnih.gov For the target molecule, this would involve the reaction of 3-chlorobenzyl bromide with dibromomethane. The reaction proceeds via the formation of a gem-dibromoalkane intermediate, followed by a base-induced elimination that preferentially yields the (E)-isomer with high stereoselectivity. organic-chemistry.org
Another effective method for the stereoselective synthesis of (E)-β-arylvinyl bromides is a modified Hunsdiecker-type reaction. This approach utilizes the corresponding (E)-3-arylpropenoic acid as a precursor. For the synthesis of (E)-1-(2-bromoethenyl)-3-chlorobenzene, (E)-3-(3-chlorophenyl)propenoic acid would be subjected to bromodecarboxylation. An eco-friendly version of this reaction can be carried out in water using potassium bromide as the bromine source, hydrogen peroxide as the oxidant, and sodium tungstate as a catalyst. tandfonline.com This method provides good yields and high stereoselectivity for the (E)-isomer. tandfonline.com
Table 1: Synthetic Approaches to (E)-1-(2-Bromoethenyl)-3-chlorobenzene
| Starting Material | Reagents | Key Features |
| 3-Chlorobenzyl bromide | Dibromomethane, Base (e.g., NaHMDS, DBU) | One-pot homologation/elimination; High (E)-selectivity. organic-chemistry.orgnih.gov |
| (E)-3-(3-Chlorophenyl)propenoic acid | KBr, H₂O₂, Sodium tungstate | "On-water" synthesis; Environmentally friendly; Good yields. tandfonline.com |
The synthesis of the thermodynamically less stable (Z)-isomer of arylvinyl halides presents a greater challenge. A recently developed visible light photocatalytic one-pot method offers an efficient route to (Z)-arylvinyl halides from (E)-arylvinyl acids. semanticscholar.orgnih.gov This process involves a sequential halodecarboxylation and photoisomerization. Applying this to the target compound, (E)-3-(3-chlorophenyl)propenoic acid would be treated with a halogen source, such as N-bromosuccinimide (NBS), in the presence of a photocatalyst. semanticscholar.orgnih.gov The reaction first proceeds through halodecarboxylation to form the (E)-arylvinyl halide, which then undergoes photocatalyzed isomerization to the desired (Z)-isomer with high stereoselectivity. semanticscholar.orgnih.gov
The electronic nature of substituents on the aryl ring can influence the reaction's efficiency. Substrates with electron-donating or halogen substituents tend to give high Z/E ratios. semanticscholar.org
Table 2: Synthetic Approach to (Z)-1-(2-Bromoethenyl)-3-chlorobenzene
| Starting Material | Reagents | Key Features |
| (E)-3-(3-Chlorophenyl)propenoic acid | N-Bromosuccinimide (NBS), Photocatalyst, Visible light | One-pot halodecarboxylation/isomerization; High (Z)-selectivity. semanticscholar.orgnih.gov |
Cascade and Multicomponent Synthetic Sequences for Arylvinyl Halide Scaffolds
Cascade and multicomponent reactions (MCRs) are powerful strategies in organic synthesis that allow for the construction of complex molecules in a single operation, thereby increasing efficiency and reducing waste. tcichemicals.com While specific examples for the direct synthesis of this compound via these methods are not extensively documented, general methodologies for the synthesis of vinyl halides through such sequences can be adapted.
A tandem intermolecular nucleophilic and electrophilic vinylation of tosylhydrazones provides a metal-free route to various vinyl halides. acs.orgorganic-chemistry.org This reaction proceeds through the in-situ generation of a diazo species from a tosylhydrazone, which is then trapped by a halide nucleophile and an electrophile. To synthesize this compound using this approach, one could envision a reaction starting from the tosylhydrazone of 3-chloroacetophenone.
Another relevant approach is the ruthenium-catalyzed three-component coupling of an alkyne, an enone, and a halide ion to form (E)- or (Z)-vinyl halides. nih.gov The stereochemical outcome of this reaction can often be controlled by the choice of solvent and halide source. nih.gov For the synthesis of this compound, 3-chlorophenylacetylene could serve as the alkyne component in such a reaction.
A one-pot cascade of Sonogashira coupling and hydrohalogenation has been reported for the synthesis of (Z)-β-halovinyl ketones. frontiersin.org This methodology involves the in-situ generation of ynone intermediates from acid chlorides and terminal alkynes, which are then converted to the (Z)-β-halovinyl ketones. While this specific protocol yields ketones, it demonstrates the potential of cascade sequences in constructing functionalized vinyl halides.
Table 3: Potential Cascade and Multicomponent Reactions for Arylvinyl Halide Synthesis
| Reaction Type | Key Reactants | Potential Application for Target Compound |
| Tandem Vinylation of Tosylhydrazones | Tosylhydrazone, Halide source, Electrophile | Synthesis from 3-chloroacetophenone tosylhydrazone. acs.orgorganic-chemistry.org |
| Ruthenium-Catalyzed Three-Component Coupling | Alkyne, Enone, Halide ion | Synthesis from 3-chlorophenylacetylene. nih.gov |
| Cascade Sonogashira Coupling/Hydrohalogenation | Acid chloride, Terminal alkyne, Acid | Demonstrates cascade approach to vinyl halides. frontiersin.org |
Reactivity and Organic Transformations of 1 2 Bromoethenyl 3 Chlorobenzene
Transition-Metal-Catalyzed Cross-Coupling Reactions
Transition-metal catalysis, particularly with palladium complexes, is a cornerstone for functionalizing 1-(2-bromoethenyl)-3-chlorobenzene. These reactions are pivotal for constructing more complex molecular architectures by forming new carbon-carbon and carbon-heteroatom bonds.
The vinyl bromide moiety is an excellent substrate for palladium-catalyzed carbon-carbon bond formation. The Sonogashira and Heck reactions are prime examples of this reactivity, enabling the extension of the carbon skeleton. wikipedia.orgnih.gov
The Sonogashira reaction facilitates the coupling of the vinyl bromide with terminal alkynes. libretexts.orgorganic-chemistry.org This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base, proceeding under mild conditions to form conjugated enynes. wikipedia.orgnih.gov Given the higher reactivity of the C(sp²)-Br bond compared to the C(aryl)-Cl bond, selective coupling at the vinyl position can be achieved with high efficiency.
The Heck reaction provides a method for the arylation or vinylation of alkenes. libretexts.org In the context of this compound, the vinyl bromide can react with various alkenes in the presence of a palladium catalyst and a base. beilstein-journals.orgresearchgate.net This transformation yields substituted dienes, which are valuable synthetic intermediates. The reaction mechanism involves the oxidative addition of the vinyl bromide to a Pd(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination. libretexts.org
| Reaction | Coupling Partner | Catalyst System | Product Type |
| Sonogashira | Terminal Alkyne | Pd(0) catalyst, Cu(I) co-catalyst, Amine base | Conjugated Enyne |
| Heck | Alkene | Pd(0) catalyst, Base (e.g., Triethylamine) | Substituted Diene |
This table summarizes typical conditions for C-C bond forming reactions.
The formation of carbon-heteroatom bonds from this compound can also be achieved using palladium-catalyzed cross-coupling methodologies, such as the Buchwald-Hartwig amination and related C-S coupling reactions. nih.gov These reactions are fundamental for introducing nitrogen and sulfur functionalities, which are prevalent in pharmaceuticals and materials science.
Selective functionalization at the vinyl bromide position is expected. The coupling of the vinyl halide with amines (primary or secondary) or thiols can be accomplished using a palladium catalyst in the presence of a suitable ligand and base. The choice of ligand is crucial for the efficiency of these transformations, with bulky, electron-rich phosphine (B1218219) ligands often being employed to facilitate the catalytic cycle. These reactions provide access to enamines and vinyl sulfides, respectively.
| Bond Formed | Reagent | Typical Catalyst System | Product Class |
| C-N | Amine (R₂NH) | Pd catalyst, Phosphine ligand, Base | Enamine |
| C-S | Thiol (RSH) | Pd catalyst, Phosphine ligand, Base | Vinyl Sulfide |
This table outlines general approaches for C-Heteroatom bond formation.
While this compound is an achiral molecule, it can be a substrate in reactions that generate chiral products. Enantioselective cross-coupling reactions can be designed to create a new stereocenter. For instance, a Heck reaction with a prochiral alkene could, in principle, be rendered enantioselective by using a palladium complex with a chiral ligand.
Similarly, if a coupling partner possesses a chiral center, the reaction could proceed with a degree of enantiospecificity, where the stereochemistry of the starting material influences the stereochemistry of the product. The development of such enantioselective transformations is a key area of modern organic synthesis, allowing for the construction of optically active molecules from simple precursors. libretexts.org
Nucleophilic Substitution Reactions on Vinyl and Aryl Halide Centers
Direct nucleophilic substitution on the vinyl bromide and aryl chloride centers of this compound is generally disfavored under standard laboratory conditions. chemguide.co.uk Both halogen atoms are attached to sp²-hybridized carbon atoms, which makes them significantly less reactive towards nucleophilic attack compared to halogens on sp³-hybridized carbons (as in alkyl halides).
Several factors contribute to this low reactivity:
Increased Bond Strength: The C(sp²)-X bond is stronger than a C(sp³)-X bond due to the increased s-character of the carbon orbital.
Electron Repulsion: The electron-rich π-system of the double bond and the aromatic ring repels incoming nucleophiles.
Unstable Intermediates: A hypothetical Sₙ1 reaction would require the formation of a highly unstable vinyl or aryl cation. An Sₙ2 reaction is sterically hindered and would involve an unfavorable transition state.
Replacement of these halogens via nucleophilic substitution typically requires harsh conditions, such as high temperatures and pressures, or the presence of a transition metal catalyst that operates via an alternative mechanism (e.g., oxidative addition/reductive elimination). chemguide.co.uk
Electrophilic and Radical Additions to the Ethenyl Moiety
The ethenyl double bond in this compound is susceptible to both electrophilic and radical addition reactions.
Electrophilic Addition: In the presence of an electrophile like a hydrohalic acid (e.g., HBr), the π-electrons of the alkene will attack the electrophile. libretexts.org This addition typically follows Markovnikov's rule, where the proton adds to the carbon atom that results in the formation of the more stable carbocation. The stability of the carbocation is influenced by the electronic effects of the substituents. The bromine atom on the double bond and the chloro-substituted phenyl ring will both exert inductive and resonance effects that direct the outcome of the addition. The reaction proceeds via a carbocation intermediate which is then attacked by the nucleophile (e.g., Br⁻). libretexts.org
Radical Addition: In contrast to electrophilic addition, the addition of HBr in the presence of peroxides (ROOR) proceeds via a free-radical mechanism. libretexts.orgmasterorganicchemistry.com This reaction leads to the "anti-Markovnikov" product. The process is initiated by the formation of a bromine radical, which then adds to the double bond at the position that generates the more stable carbon radical. libretexts.orgmasterorganicchemistry.com This intermediate radical then abstracts a hydrogen atom from HBr to yield the final product and regenerate a bromine radical, continuing the chain reaction.
Oxidative and Reductive Transformations
The ethenyl moiety and the halogen substituents can undergo various oxidative and reductive transformations.
Oxidative Transformations: The double bond can be cleaved under strong oxidizing conditions, such as ozonolysis (O₃) followed by a reductive or oxidative workup. This would break the molecule at the C=C bond, yielding carbonyl-containing fragments. Milder oxidation could lead to the formation of an epoxide (using a peroxy acid like m-CPBA) or a diol (using reagents like osmium tetroxide).
Reductive Transformations: The double bond can be selectively reduced to a single bond through catalytic hydrogenation (e.g., using H₂ gas with a palladium, platinum, or nickel catalyst). This would convert the ethenyl group into an ethyl group, yielding 1-(2-bromoethyl)-3-chlorobenzene. Under more forcing hydrogenation conditions or with specific catalysts, dehalogenation (hydrogenolysis) can occur, removing the bromine and/or chlorine atoms. The C-Br bond is generally more susceptible to hydrogenolysis than the C-Cl bond.
Rearrangement Reactions and Isomerizations
The ethenyl double bond and the presence of a bromine atom in this compound make it a candidate for several types of rearrangement and isomerization reactions, particularly under photochemical or strong base conditions.
Similar to stilbenes and other substituted styrenes, this compound can be expected to undergo trans-cis isomerization upon exposure to ultraviolet (UV) light. nih.govresearchgate.net This process involves the excitation of the π-electrons to a higher energy state, which allows for rotation around the carbon-carbon double bond, followed by relaxation to either the cis or trans isomer. The ratio of isomers at the photostationary state depends on the excitation wavelength and the molar absorptivities of the isomers at that wavelength. caltech.edu
In some cases, photochemical irradiation of vinyl bromides bearing aryl substituents can lead to more complex rearrangements. For instance, irradiation of certain 2,2-diarylvinyl bromides has been shown to result in a 1,2-aryl group migration. While this compound does not possess a second aryl group on the same carbon, the potential for skeletal rearrangements under photolytic conditions should be considered, possibly leading to the formation of isomeric products.
The reaction of vinyl halides with strong bases can induce elimination reactions. In the case of this compound, treatment with a strong base could potentially lead to dehydrobromination to form 1-chloro-3-ethynylbenzene. Furthermore, under specific conditions, base-catalyzed rearrangements involving aryl migration have been observed in related systems. For example, the reaction of (2-bromoethyl)benzene (B7723623) with strong bases can lead to phenyl migration to form α-methylstyrene, although this is a less common pathway. bloomtechz.com While the starting material is different, this highlights the potential for skeletal rearrangements in bromo-ethylated benzene (B151609) derivatives under basic conditions.
To illustrate the potential for isomerization, the following table presents hypothetical data on the photoisomerization of this compound based on typical findings for stilbene (B7821643) analogues. nih.gov
| Property | trans-1-(2-Bromoethenyl)-3-chlorobenzene | cis-1-(2-Bromoethenyl)-3-chlorobenzene |
| Relative Stability | More stable | Less stable |
| UV Absorption Max (λmax) | Longer wavelength | Shorter wavelength |
| Photostationary State (313 nm) | Favors cis isomer | Favors cis isomer |
| Photostationary State (254 nm) | Mixture of cis and trans | Mixture of cis and trans |
This table is illustrative and based on general principles of stilbene photoisomerization.
Cycloaddition Reactions Involving the Ethenyl Unit
The ethenyl unit in this compound can participate as a 2π component in various cycloaddition reactions, including Diels-Alder and 1,3-dipolar cycloadditions. The electronic nature of the substituents on the aromatic ring can influence the reactivity of the vinyl group in these transformations.
In a Diels-Alder reaction, the vinyl group of this compound can act as a dienophile, reacting with a conjugated diene to form a six-membered ring. The chlorine atom on the benzene ring is an electron-withdrawing group, which can influence the electron density of the vinyl π-system. Studies on substituted styrenes in Diels-Alder reactions have shown that the rate and regioselectivity are sensitive to the electronic effects of the substituents. acs.orgias.ac.in For instance, in reactions with electron-rich dienes, the presence of an electron-withdrawing group on the styrene (B11656) generally enhances the reactivity of the dienophile.
The potential for this compound to act as a dienophile is summarized in the following illustrative table, which is based on known principles of Diels-Alder reactions with substituted styrenes. ias.ac.inresearchgate.net
| Reaction Type | Diene | Expected Product | Relative Rate (Compared to Styrene) |
| [4+2] Cycloaddition | 1,3-Butadiene | 4-(3-Chlorophenyl)-5-bromocyclohexene | Potentially enhanced due to electron-withdrawing Cl group |
| [4+2] Cycloaddition | Cyclopentadiene | 5-(3-Chlorophenyl)-6-bromo-bicyclo[2.2.1]hept-2-ene | Potentially enhanced |
| Inverse-electron-demand Diels-Alder | 1,2,4,5-Tetrazine | Dihydropyridazine derivative | Potentially reduced |
This table presents hypothetical reaction outcomes based on established principles of cycloaddition chemistry.
The ethenyl group can also serve as a dipolarophile in [3+2] cycloaddition reactions with 1,3-dipoles such as nitrones or azides. chesci.comrsc.org These reactions are a powerful method for the synthesis of five-membered heterocyclic rings. The regioselectivity of such cycloadditions is governed by the frontier molecular orbitals of the dipole and the dipolarophile. The substitution pattern on the aromatic ring of this compound would be expected to influence the regiochemical outcome of the cycloaddition. Theoretical studies on the 1,3-dipolar cycloaddition of nitrones to vinylboranes have shown that the reaction is highly regioselective. nih.gov
In the presence of a palladium catalyst, vinyl bromides can undergo a variety of cyclization reactions. For instance, palladium-catalyzed intramolecular coupling reactions between vinyl bromides and aryl halides are known to form five- to eight-membered carbocycles and heterocycles. researchgate.net While this would require a suitable tethered reaction partner, it highlights the utility of the vinyl bromide functionality in constructing cyclic systems. Furthermore, palladium-catalyzed [2+2+1] cyclization of 1,6-enynes with vinyl bromides has been reported, showcasing the ability of the vinyl bromide to act as a one-carbon building block in cascade reactions. rsc.org
Mechanistic Investigations and Kinetic Studies of 1 2 Bromoethenyl 3 Chlorobenzene Transformations
Elucidation of Reaction Pathways and Intermediate Species
The reaction pathways for transformations of 1-(2-bromoethenyl)-3-chlorobenzene are best understood through the lens of well-established palladium-catalyzed cross-coupling mechanisms. These reactions generally proceed through a catalytic cycle involving a palladium(0) active species.
The generally accepted mechanism for these coupling reactions involves three key steps:
Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of the organic halide to a palladium(0) complex. In the case of this compound, the vinyl bromide is more reactive than the aryl chloride towards oxidative addition to Pd(0). wikipedia.org This initial step results in the formation of a square-planar palladium(II) intermediate. The stereochemistry of the double bond is typically retained during this process. wikipedia.org
Transmetalation (for Suzuki and Stille reactions) or Migratory Insertion (for Heck reaction):
In the Suzuki coupling , a boronic acid derivative, activated by a base, undergoes transmetalation with the palladium(II) complex, where the organic group from the boron compound replaces the halide on the palladium center. nih.govyonedalabs.com
In the Stille coupling , an organotin reagent transfers its organic group to the palladium(II) complex. wikipedia.orgorganic-chemistry.org
In the Heck reaction , an alkene coordinates to the palladium(II) complex, followed by migratory insertion of the vinyl or aryl group into the alkene double bond.
Reductive Elimination: The final step is the reductive elimination of the coupled product from the palladium(II) complex, which regenerates the catalytically active palladium(0) species, thus completing the cycle. wikipedia.org
Intermediate species in these reaction pathways include the initial Pd(0) catalyst, the Pd(II) species formed after oxidative addition, and the subsequent intermediates formed during transmetalation or migratory insertion. For instance, in the Suzuki reaction, tetracoordinate organoboron compounds are thought to facilitate the transfer of the organic group to the palladium complex. nih.gov
A simplified representation of the catalytic cycle for a generic palladium-catalyzed cross-coupling reaction is shown below:
| Step | Description | Intermediate Species |
| A | Oxidative Addition | Pd(II) complex |
| B | Transmetalation/Migratory Insertion | Pd(II) complex with both coupling partners |
| C | Reductive Elimination | Pd(0) catalyst and coupled product |
Role of Catalysts and Ligands in Reaction Selectivity and Efficiency
The choice of catalyst and ligands is paramount in controlling the selectivity and efficiency of the transformations of this compound. Palladium complexes are the most common catalysts for these cross-coupling reactions.
Catalysts:
Palladium(0) sources: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a common precatalyst that provides the active Pd(0) species. psu.edu
Palladium(II) sources: Palladium(II) acetate (B1210297) (Pd(OAc)₂) and palladium(II) chloride (PdCl₂) can also be used, as they are reduced in situ to the active Pd(0) species. organic-chemistry.orgpsu.edu
Ligands: The ligands coordinated to the palladium center play a crucial role in stabilizing the catalyst, influencing its reactivity, and controlling the selectivity of the reaction.
Phosphine (B1218219) ligands: Triphenylphosphine (PPh₃) and other phosphine ligands are widely used. The electronic and steric properties of the phosphine can be tuned to optimize the reaction. For example, more electron-rich phosphines can facilitate the oxidative addition step.
N-Heterocyclic Carbenes (NHCs): NHC ligands have emerged as a powerful class of ligands for palladium-catalyzed cross-coupling reactions, often exhibiting higher activity and stability than traditional phosphine ligands. organic-chemistry.org
The selectivity between the vinyl bromide and the aryl chloride in this compound can be controlled by the choice of catalyst and reaction conditions. Generally, the C-Br bond is more reactive than the C-Cl bond in palladium-catalyzed couplings. wikipedia.org
| Catalyst/Ligand System | Typical Application | Key Feature |
| Pd(PPh₃)₄ | Stille, Suzuki, Sonogashira, Heck | Widely used, commercially available Pd(0) source. psu.edu |
| Pd(OAc)₂/Phosphine Ligand | Heck, Suzuki | In situ generation of Pd(0). organic-chemistry.org |
| PdCl₂(PPh₃)₂ | Sonogashira, Stille | Air-stable Pd(II) precatalyst. psu.edu |
| Pd/NHC complexes | Suzuki, Heck | High catalytic activity and stability. organic-chemistry.org |
Solvent Effects on Reaction Mechanisms and Product Distribution
The solvent can significantly influence the reaction mechanism and the distribution of products in the transformations of this compound. The choice of solvent can affect the solubility of the reactants and catalyst, the rate of the reaction, and in some cases, the selectivity.
Polar aprotic solvents such as dimethylformamide (DMF), tetrahydrofuran (B95107) (THF), and dioxane are commonly used in palladium-catalyzed cross-coupling reactions. yonedalabs.com They are generally good at dissolving the polar intermediates and the catalyst.
In Suzuki couplings , the presence of water is often beneficial and can accelerate the reaction. yonedalabs.com
The use of non-polar solvents like toluene (B28343) is also common, particularly in Stille reactions.
The solvent can also play a role in the stability of the catalytic species and can influence the equilibrium between different intermediates in the catalytic cycle.
Isotope Labeling Studies for Mechanistic Probing
For instance, by using a deuterated coupling partner in a Heck reaction, the stereochemistry of the migratory insertion and β-hydride elimination steps can be determined. Similarly, labeling one of the coupling partners with ¹³C would allow for the tracking of the carbon atom throughout the reaction sequence using NMR spectroscopy or mass spectrometry, providing insights into bond-forming and bond-breaking steps. In Suzuki reactions, the use of different isotopes of boron could help in understanding the mechanism of transmetalation. yonedalabs.com
Kinetic Modeling and Simulation of Complex Reaction Networks
Kinetic modeling and simulation are employed to gain a quantitative understanding of complex reaction networks, such as those involved in palladium-catalyzed cross-coupling reactions. By measuring the reaction rates under various conditions (e.g., varying concentrations of reactants, catalyst, and ligand), a kinetic model can be developed.
This model can then be used to:
Determine the rate-determining step of the reaction.
Predict the effect of changing reaction parameters on the yield and selectivity.
Optimize the reaction conditions for a desired outcome.
For the transformations of this compound, kinetic studies could be designed to determine the relative rates of reaction at the vinyl bromide and aryl chloride sites, providing valuable information for achieving selective functionalization. The development of a kinetic model would involve proposing a plausible reaction mechanism and then fitting the experimental data to the rate equations derived from that mechanism.
Stereochemical Control in 1 2 Bromoethenyl 3 Chlorobenzene Chemistry
Control of E/Z Stereoisomerism in Synthetic Methodologies
The spatial arrangement of substituents around the carbon-carbon double bond in 1-(2-bromoethenyl)-3-chlorobenzene gives rise to E and Z stereoisomers. In the E isomer (from the German entgegen, meaning opposite), the priority groups, in this case, the bromine and the 3-chlorophenyl group, are on opposite sides of the double bond. Conversely, in the Z isomer (from the German zusammen, meaning together), these groups are on the same side. studymind.co.uk The ability to selectively synthesize one isomer over the other is crucial for applications where specific geometric constraints are required.
A powerful strategy for the stereoselective synthesis of β-arylvinylbromides, which can be adapted for this compound, involves the debrominative decarboxylation of anti-3-aryl-2,3-dibromopropanoic acids. Research has demonstrated that the use of potassium fluoride (B91410) on alumina (B75360) (KF/Al₂O₃) as a base in a mixture of dimethylformamide and water can lead to high stereoselectivity for the Z-isomer. sharif.edu This method's efficacy is attributed to the specific anti-periplanar arrangement of the bromine and carboxylate groups in the transition state, leading to the preferential formation of the Z-alkene.
For example, the synthesis of (Z)-β-bromo-4-chlorostyrene and (Z)-β-bromo-2-chlorostyrene using this method yielded high Z/E ratios. sharif.edu It is reasonable to extrapolate that applying this methodology to anti-2,3-dibromo-3-(3-chlorophenyl)propanoic acid would similarly favor the formation of (Z)-1-(2-bromoethenyl)-3-chlorobenzene.
Conversely, achieving the E-isomer often requires different synthetic routes. One common approach is the Wittig reaction, where the choice of ylide and reaction conditions can influence the stereochemical outcome. Stabilized ylides generally favor the formation of E-alkenes. Another method could involve the hydrobromination of 3-chlorophenylacetylene, which, depending on the reaction conditions (e.g., radical vs. electrophilic addition), can be tailored to yield either the E or Z product.
The table below summarizes potential methodologies for the controlled synthesis of E and Z isomers of this compound based on analogous reactions.
| Target Isomer | Synthetic Method | Precursor | Reagents and Conditions | Expected Outcome |
| (Z)-1-(2-Bromoethenyl)-3-chlorobenzene | Debrominative Decarboxylation | anti-2,3-dibromo-3-(3-chlorophenyl)propanoic acid | KF/Al₂O₃, DMF/H₂O | High Z/E ratio sharif.edu |
| (E)-1-(2-Bromoethenyl)-3-chlorobenzene | Wittig Reaction | 3-Chlorobenzaldehyde | Stabilized phosphonium (B103445) ylide (e.g., (bromomethyl)triphenylphosphonium bromide) and a suitable base | Predominantly E-isomer |
| Mixture or selective synthesis depending on conditions | Hydrobromination | 3-Chlorophenylacetylene | HBr (gas or solution in acetic acid) google.com | Outcome depends on radical vs. electrophilic addition mechanism |
Diastereoselective and Enantioselective Transformations
The vinyl group in this compound is a versatile functional handle for a variety of diastereoselective and enantioselective transformations. These reactions create one or more new stereocenters, leading to diastereomers or enantiomers.
Diastereoselective Reactions:
A classic example of a diastereoselective reaction is dihydroxylation. Using a reagent like osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄), the alkene can be converted into a diol. The stereochemical outcome of this reaction is a syn-addition, meaning both hydroxyl groups are added to the same face of the double bond. Starting with the E-isomer of this compound would yield a pair of enantiomeric threo-diols, while the Z-isomer would give the corresponding erythro-diols.
Another important diastereoselective transformation is epoxidation, typically carried out with a peroxy acid such as meta-chloroperoxybenzoic acid (m-CPBA). This reaction is also a syn-addition, where the oxygen atom is added to one face of the double bond. The resulting epoxide will have a specific relative stereochemistry depending on the starting alkene isomer.
Enantioselective Reactions:
To achieve an excess of one enantiomer (enantioselectivity), a chiral reagent or catalyst must be employed. For instance, the Sharpless asymmetric dihydroxylation allows for the enantioselective synthesis of diols from alkenes. By using a chiral ligand (e.g., (DHQ)₂PHAL or (DHQD)₂PHAL) in conjunction with osmium tetroxide, one can selectively produce either the (R,R) or (S,S) diol from the alkene.
Similarly, the Sharpless asymmetric epoxidation, while typically used for allylic alcohols, has inspired the development of other enantioselective epoxidation methods for unfunctionalized alkenes, such as the Jacobsen-Katsuki epoxidation, which uses a chiral manganese-salen complex. Applying such a catalyst to this compound would be expected to produce a chiral epoxide with a high enantiomeric excess.
The table below outlines potential stereoselective transformations of this compound.
| Transformation | Reagent/Catalyst | Starting Isomer | Product Stereochemistry |
| Dihydroxylation (Diastereoselective) | OsO₄ or cold, dilute KMnO₄ | (E)-1-(2-bromoethenyl)-3-chlorobenzene | threo-1-(3-chlorophenyl)-2-bromoethane-1,2-diol (racemic mixture) |
| Dihydroxylation (Diastereoselective) | OsO₄ or cold, dilute KMnO₄ | (Z)-1-(2-bromoethenyl)-3-chlorobenzene | erythro-1-(3-chlorophenyl)-2-bromoethane-1,2-diol (racemic mixture) |
| Asymmetric Dihydroxylation (Enantioselective) | OsO₄, NMO, (DHQ)₂PHAL | (E or Z)-1-(2-bromoethenyl)-3-chlorobenzene | Enantioenriched diol (e.g., (R,R) or (S,S)) |
| Epoxidation (Diastereoselective) | m-CPBA | (E or Z)-1-(2-bromoethenyl)-3-chlorobenzene | Racemic epoxide with defined relative stereochemistry |
| Asymmetric Epoxidation (Enantioselective) | Chiral Mn-salen complex, NaOCl | (E or Z)-1-(2-bromoethenyl)-3-chlorobenzene | Enantioenriched epoxide |
Chirality Transfer and Atropisomerism in Derivative Systems
Chirality transfer refers to the process where the stereochemical information from an existing chiral element within a molecule dictates the stereochemistry of a newly formed chiral element. In derivatives of this compound, the stereochemistry of the double bond (E or Z) or a newly introduced stereocenter can influence the stereochemical outcome of subsequent reactions.
A fascinating extension of this concept is the potential for creating atropisomers. Atropisomerism occurs in molecules that have hindered rotation around a single bond, leading to stereoisomers that can be isolated. nih.gov While this compound itself is not atropisomeric, it can serve as a building block for more complex molecules that are.
For example, if the 3-chlorophenyl group were to be coupled with a bulky, ortho-substituted aromatic ring (for instance, via a Suzuki or Stille coupling at the bromine-bearing carbon of the ethenyl group), the resulting biaryl system could exhibit hindered rotation around the newly formed C-C single bond. The pre-existing stereochemistry of the ethenyl bridge could, through a process of chirality transfer, influence the preferred rotational conformation and potentially lead to a diastereomeric excess of one atropisomer over another.
Studies on other complex molecular systems have shown that a kinetically controlled product distribution can be significantly different from the thermodynamic equilibrium. nih.gov In a system with multiple chiral elements, such as a derivative of our target molecule containing both central chirality (from a transformed vinyl group) and axial chirality (an atropisomeric biaryl axis), a spontaneous transfer of chirality can occur as the system equilibrates, leading to an enrichment of one diastereomer. nih.gov
The design of such systems is a sophisticated area of stereochemistry. The principles of chirality transfer and the potential for atropisomerism open up avenues for creating highly ordered and complex molecular architectures derived from this compound. The stereochemical information encoded in the simple vinyl bromide can thus be amplified and translated into more complex forms of chirality.
Computational and Theoretical Studies on 1 2 Bromoethenyl 3 Chlorobenzene Systems
Quantum Chemical Calculations of Electronic Structure and Reactivity Profiles.
No specific studies detailing the quantum chemical calculations of the electronic structure and reactivity profiles for 1-(2-bromoethenyl)-3-chlorobenzene were found. Such a study would typically involve using methods like Density Functional Theory (DFT) to calculate properties such as molecular orbital energies (HOMO-LUMO gap), electrostatic potential surfaces, and atomic charges to predict sites of electrophilic and nucleophilic attack.
Transition State Analysis and Energy Landscapes of Key Reactions.
There is no available information on the transition state analysis or the energy landscapes for reactions involving this compound. This type of analysis is crucial for understanding reaction kinetics and mechanisms, typically mapping the energy profile of a reaction pathway from reactants to products through transition states.
Prediction of Reaction Selectivity and Mechanistic Hypotheses.
Without foundational quantum chemical data or experimental results, no predictive models for reaction selectivity (chemo-, regio-, and stereoselectivity) or formulated mechanistic hypotheses for this compound are available.
Molecular Dynamics Simulations in Reaction Environments.
No molecular dynamics simulation studies for this compound in various reaction environments were identified. These simulations would provide insights into the dynamic behavior of the molecule, including conformational changes and interactions with solvent molecules, which influence reaction outcomes.
Advanced Spectroscopic and Crystallographic Analyses in 1 2 Bromoethenyl 3 Chlorobenzene Research
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Reaction Products
Mass Spectrometry Techniques for Mechanistic Research and Product Identification
Publicly available mass spectrometry data for 1-(2-Bromoethenyl)-3-chlorobenzene is absent. Major databases like the NIST WebBook and PubChem contain spectra for related structures, including the saturated analog 1-(2-bromoethyl)-3-chlorobenzene and the parent structure (1-bromoethenyl)-benzene . nih.govnih.gov These spectra can offer clues into potential fragmentation patterns, such as the loss of a bromine radical or cleavage of the ethyl/ethenyl chain. However, without experimental data for the target molecule, a detailed analysis of its specific mass spectrometric behavior and its use in mechanistic research remains speculative.
X-ray Crystallography for Molecular and Supramolecular Structure Determination
There are no published X-ray crystal structures for This compound in the Cambridge Structural Database (CSD) or other crystallographic repositories. The determination of its precise bond lengths, bond angles, and solid-state packing arrangement is therefore not possible.
Advanced Vibrational Spectroscopy (IR, Raman) for Reaction Monitoring and Characterization
Detailed experimental and theoretical vibrational spectroscopy studies (FT-IR, FT-Raman) specifically characterizing This compound are not available in the literature. While reference spectra exist for related molecules, which show characteristic C-H, C=C, C-Cl, and C-Br vibrational modes, a specific assignment of vibrational frequencies for the target compound has not been published. nih.govnih.govresearchgate.net Such studies are crucial for reaction monitoring and confirming the presence of the bromoethenyl functional group.
Hirshfeld Surface Analysis for Intermolecular Interaction Studies
Hirshfeld surface analysis is a computational technique that relies on high-quality single-crystal X-ray diffraction data. As no crystal structure for This compound has been reported, a Hirshfeld surface analysis to investigate and quantify its intermolecular interactions has not been performed. Studies on other halogenated compounds demonstrate the power of this technique to analyze interactions like hydrogen bonding and halogen bonding, but this cannot be applied to the target compound without the prerequisite crystallographic data. nih.govnih.govresearchgate.netmdpi.com
Applications of 1 2 Bromoethenyl 3 Chlorobenzene As a Versatile Synthetic Building Block
Precursor in the Synthesis of Complex Organic Molecules
The dual reactivity of 1-(2-bromoethenyl)-3-chlorobenzene would theoretically make it a versatile precursor for complex organic molecules. The vinyl bromide functionality is particularly suited for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, Heck, and Sonogashira couplings. These reactions would allow for the introduction of a wide variety of substituents at the vinyl position.
For instance, a Suzuki coupling could introduce a new aryl or heteroaryl group, leading to substituted stilbene-like structures. A Sonogashira coupling would yield an enyne, a valuable structural motif in natural products and materials science. Concurrently, the chloro-substituent on the benzene (B151609) ring, while generally less reactive than a bromo-substituent in typical cross-coupling conditions, can be activated for nucleophilic aromatic substitution or participate in coupling reactions under more forcing conditions or with specific catalyst systems. This differential reactivity could allow for sequential, site-selective modifications, enabling the construction of intricate, multifunctional molecules from a single starting material. Despite this potential, specific examples of its use in the total synthesis of complex natural products or pharmaceuticals are not described in the current body of literature.
Role in the Development of Catalytic Systems and Ligands
Compounds with both aryl and vinyl functionalities are often explored as scaffolds for the synthesis of ligands for transition metal catalysis. The structure of this compound could, in principle, be elaborated into phosphine (B1218219), N-heterocyclic carbene (NHC), or other ligand types.
For example, the vinyl group could be transformed through hydrophosphination to introduce a phosphine moiety. Subsequent reactions on the aryl ring could introduce another donor atom, creating a bidentate ligand. The specific stereochemistry and electronic properties imparted by the 3-chloro-substituted phenyl ring could influence the performance of a resulting metal complex in catalytic applications. However, there is no specific information available that details the synthesis of ligands or catalytic systems derived from this compound.
Building Block for Functionalized Aryl- and Vinyl-Containing Scaffolds
The primary and most direct potential application of this compound is as a foundational building block for creating more complex, functionalized scaffolds.
Functionalized Vinyl-Containing Scaffolds: The vinyl bromide is a key reactive site. Cross-coupling reactions are the most straightforward way to functionalize this position. For example, coupling with boronic acids (Suzuki), organostannanes (Stille), or terminal alkynes (Sonogashira) can introduce diverse functional groups, leading to a library of substituted 3-chlorostyrenes. These products could then be used in further synthetic endeavors. General methodologies for the cross-coupling of vinyl bromides are well-established in organic chemistry. gelest.com
Functionalized Aryl-Containing Scaffolds: While the aryl-chlorine bond is less reactive than an aryl-bromine bond, it can still be a site for functionalization. Under specific catalytic conditions, it can undergo cross-coupling reactions. Alternatively, it directs electrophilic aromatic substitution to the ortho and para positions relative to itself, although the deactivating nature of the halogen and the presence of the bromoethenyl group would complicate the regioselectivity. The synthesis of functionalized aryl scaffolds is a broad area of research, with many methods available for aryl functionalization, but none specifically document the use of this compound. beilstein-journals.org
The differential reactivity between the vinyl bromide and the aryl chloride is a key theoretical advantage, potentially allowing for a two-step, selective functionalization to create highly tailored molecular scaffolds.
Future Research Trajectories and Emerging Perspectives
Sustainable Synthetic Methodologies for Halogenated Aromatics and Alkenes
The future of chemical synthesis is intrinsically linked to the principles of green chemistry, which prioritize the reduction of waste and the use of less hazardous substances. For halogenated compounds, this involves moving beyond traditional methods that often employ toxic reagents and produce significant byproducts.
Key Research Thrusts:
Catalytic and Metal-Free Halogenation: Research is focused on replacing stoichiometric halogenating agents with catalytic systems. This includes oxidative halogenation using hydrogen peroxide or molecular oxygen with halide salts, which generates water as the primary byproduct. dntb.gov.ua
Alternative Vinylation Methods: Classic olefination reactions, such as the Wittig reaction, often suffer from poor atom economy. Future methodologies will likely focus on direct C-H vinylation or the use of greener vinylating agents like vinyl acetate (B1210297) or vinyl sulfonates as alternatives to vinyl halides in some coupling reactions. mdpi.com The development of methods for the direct, stereoselective synthesis of vinyl halides from readily available precursors, such as the halodecarboxylation of cinnamic acids or tandem reactions of tosylhydrazones, represents a significant step forward. nih.govorganic-chemistry.org
Table 1: Comparison of Traditional vs. Sustainable Synthetic Approaches
| Transformation | Traditional Method | Emerging Sustainable Alternative | Advantage of Alternative |
|---|---|---|---|
| Aromatic Halogenation | Electrophilic substitution with FeBr₃/Br₂ | Oxidative halogenation with H₂O₂/HBr | Reduced metal waste, water byproduct |
| Alkene Synthesis | Wittig Reaction (Phosphine oxide waste) | Olefin Metathesis, Direct C-H Vinylation | Higher atom economy, less waste |
| Vinyl Halide Synthesis | Addition to alkynes | Halodecarboxylation of vinyl acids | Milder conditions, avoids metal catalysts |
Chemo- and Regioselective Functionalization of Polyhalogenated Substrates
A central challenge and opportunity in using substrates like 1-(2-bromeothenyl)-3-chlorobenzene lies in selectively functionalizing one reactive site while leaving others intact. The differing reactivity of the carbon-halogen bonds (C-Br vs. C-Cl) is key to this endeavor.
Key Research Thrusts:
Orthogonal Cross-Coupling: The vinyl C(sp²)-Br bond is typically more susceptible to oxidative addition in palladium- or nickel-catalyzed cross-coupling reactions than the aromatic C(sp²)-Cl bond. Future research will refine catalytic systems to achieve perfect selectivity, allowing for the stepwise functionalization of the molecule. This enables the initial modification at the vinyl bromide position, followed by a subsequent, different reaction at the aryl chloride position.
Directed C-H Functionalization: Beyond the halogenated sites, the aromatic C-H bonds are targets for functionalization. The development of directing groups or catalyst-controlled C-H activation could allow for the introduction of new substituents at specific positions on the benzene (B151609) ring, further increasing molecular complexity.
Halogen Exchange Reactions: Metal-mediated halogen exchange reactions, known as Finkelstein reactions for aryl halides, could be employed to convert the less reactive aryl chloride to a more reactive aryl bromide or iodide, or vice-versa, to tune the substrate for subsequent transformations. nih.gov
Photoredox and Electrochemical Approaches in Arylvinyl Halide Chemistry
Visible-light photoredox catalysis and electrochemistry have emerged as powerful tools for organic synthesis, offering mild reaction conditions and unique reactivity pathways by generating radical intermediates. acs.org
Key Research Thrusts:
Radical-Mediated Transformations: Both photoredox and electrochemical methods can achieve single-electron reduction of aryl and vinyl halides to generate highly reactive vinyl or aryl radicals. nih.govscispace.com These radicals can participate in a wide array of bond-forming reactions that are complementary to traditional two-electron pathways. For a substrate like 1-(2-bromeothenyl)-3-chlorobenzene, this could enable selective activation of either the vinyl bromide or the aryl chloride by tuning the catalyst and reaction potential.
Stereoselective Isomerization: Photoredox catalysis, operating through an energy transfer (EnT) mechanism, can induce the isomerization of alkenes. This is particularly valuable for synthesizing thermodynamically less stable Z-isomers of arylvinyl halides from their more common E-counterparts, a transformation that is often challenging to achieve with conventional methods. nih.gov
Dual Catalysis Systems: The combination of photoredox catalysis with transition metal catalysis (e.g., nickel) has unlocked novel cross-coupling reactions. For instance, a photoredox/nickel dual catalytic system can couple arylvinyl halides with alkyl bromides, a transformation that avoids the need for stoichiometric metal reductants. rsc.org
Integration with Flow Chemistry and Automation for Scalable Synthesis
Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers significant advantages in terms of safety, efficiency, and scalability over traditional batch processing. youtube.com
Key Research Thrusts:
Enhanced Safety and Control: The synthesis and manipulation of halogenated compounds can involve hazardous reagents and exothermic reactions. Flow reactors, with their small internal volumes and high surface-area-to-volume ratios, allow for superior temperature control and minimize the quantity of hazardous material present at any given time, thereby enhancing process safety. youtube.comsyncrest.com
Telescoped and Multi-step Synthesis: Flow systems enable the "telescoping" of multiple reaction steps into a single, continuous process without isolating intermediates. nih.gov The synthesis of a complex molecule from a starting material like 1-bromo-3-chlorobenzene (B44181) could be streamlined into an automated sequence of halogenation, vinylation, and subsequent functionalization. sigmaaldrich.comfishersci.ca
Accessing Novel Reaction Conditions: Flow reactors can be safely operated at high temperatures and pressures, enabling reactions that are difficult or dangerous to perform in batch. This can accelerate reaction rates and unlock novel reactivity.
Table 2: Advantages of Flow Chemistry for Halogenated Compound Synthesis
| Feature | Benefit in Flow Chemistry | Relevance to 1-(2-Bromoethenyl)-3-chlorobenzene |
|---|---|---|
| Heat Transfer | Superior temperature control, prevents hotspots | Manages exothermicity of halogenation/olefination steps |
| Mass Transfer | Efficient mixing of reagents (including gases) | Improves efficiency of reactions involving gaseous reagents |
| Safety | Small reactor volume minimizes risk | Safer handling of toxic/corrosive halogenating agents |
| Scalability | Production increased by running longer, not by using larger reactors | Straightforward path from laboratory discovery to industrial production |
| Automation | Precise control over reaction parameters, enabling reproducibility | High-purity synthesis and library generation for derivatization |
Exploration of Novel Reactivity Patterns and Transformation Cascades
A frontier in organic synthesis is the design of tandem or cascade reactions, where a single catalytic event initiates a sequence of bond-forming transformations to rapidly build molecular complexity.
Key Research Thrusts:
Radical-Triggered Cyclizations: The generation of a vinyl radical from the C-Br bond of 1-(2-bromeothenyl)-3-chlorobenzene could trigger an intramolecular cyclization onto the aromatic ring, potentially forming complex polycyclic structures in a single step.
Multi-component Reactions: Developing new reactions that couple three or more components together in one pot is a major goal. A molecule like 1-(2-bromeothenyl)-3-chlorobenzene could serve as a platform substrate, with different components being added sequentially at its distinct reactive sites under the control of a single catalytic system.
Tandem Cross-Coupling/Functionalization: Research into processes where an initial cross-coupling reaction at one halogenated site creates an intermediate that then undergoes a subsequent, pre-programmed transformation would be highly valuable. For example, a Heck reaction at the vinyl bromide could be followed by an in-situ palladium-catalyzed C-H activation/cyclization event. nih.gov
Q & A
Q. What are the recommended synthetic routes for 1-(2-Bromoethenyl)-3-chlorobenzene, and how do reaction conditions influence yield?
A two-step approach is common:
- Step 1 : Halogenation of terminal alkynes. For example, reacting 3-chlorophenylacetylene with bromine under controlled conditions to form the bromoethenyl intermediate.
- Step 2 : Stereoselective elimination or coupling. Use of catalysts like Pd(PPh₃)₄ or CuI in cross-coupling reactions (e.g., Heck reaction) to finalize the structure .
Key Variables : - Temperature (60–80°C optimal for coupling).
- Solvent polarity (DMF or THF for stability).
- Stoichiometry of brominating agents (excess Br₂ may lead to dihalogenation byproducts).
Yield optimization requires inert atmospheres (N₂/Ar) and monitoring via TLC/GC-MS .
Q. How can researchers confirm the structural integrity of this compound?
Analytical Methods :
- NMR :
- ¹H NMR : Look for vinyl proton signals at δ 6.8–7.2 ppm (doublet of doublets, J = 14–16 Hz for Z/E isomers). Chlorobenzene protons appear as multiplet peaks at δ 7.3–7.5 ppm .
- ¹³C NMR : Vinyl carbons resonate at δ 115–125 ppm; C-Br and C-Cl appear at δ 105–110 and δ 130–135 ppm, respectively.
- IR : C-Br stretch at ~550–600 cm⁻¹; C=C stretch at ~1600 cm⁻¹.
- MS : Molecular ion peak at m/z 230 (C₈H₅BrCl⁺) with fragmentation patterns matching bromoethenyl and chlorobenzene moieties .
Q. What are the primary applications of this compound in organic synthesis?
- Cross-Coupling Reactions : Acts as a halogenated aryl building block in Suzuki (C–C bond formation) or Buchwald-Hartwig (C–N bond) reactions.
- Polymer Chemistry : Incorporation into conjugated polymers for optoelectronic materials due to its electron-withdrawing substituents.
- Pharmaceutical Intermediates : Used to synthesize bioactive molecules via functionalization of the ethenyl group (e.g., hydrogenation to ethyl derivatives) .
Q. What stability considerations are critical for handling this compound?
- Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation of the ethenyl bond.
- Moisture : Hydrolysis of the C–Br bond can occur in aqueous environments; use anhydrous solvents (e.g., THF, DCM) and molecular sieves.
- Reactivity : Avoid strong bases (e.g., NaOH) to prevent elimination reactions forming acetylene byproducts .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reaction yields reported for Pd-catalyzed couplings involving this compound?
Case Study : Inconsistent yields (40–85%) in Heck reactions may arise from:
- Catalyst Deactivation : Pd(0) aggregation; mitigate with ligands like PPh₃ or use Pd nanoparticles.
- Steric Effects : Ortho-substituents (Cl) hinder catalyst access; optimize with bulkier ligands (e.g., XPhos).
- Side Reactions : β-Hydride elimination competes with coupling; lower temperatures (50°C) and excess alkene suppress this .
Q. What computational methods support mechanistic studies of its reactivity?
- DFT Calculations : Model transition states for bromoethenyl group reactivity (e.g., activation energy for C–Br bond cleavage).
- Molecular Dynamics : Simulate solvent effects on reaction pathways (e.g., DMF vs. toluene).
- Hammett Plots : Correlate substituent effects (Cl vs. other halogens) on reaction rates .
Q. How does the stereochemistry of the bromoethenyl group influence downstream applications?
- Z-Isomer : Higher dipole moment enhances solubility in polar solvents (e.g., DMSO), favoring nucleophilic attacks.
- E-Isomer : Planar geometry improves π-stacking in polymer backbones.
Resolution Strategy : Use chiral auxiliaries (e.g., Evans oxazolidinones) or chromatographic separation (chiral HPLC) .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
- Batch vs. Flow Reactors : Continuous flow systems reduce side reactions (e.g., thermal decomposition) at scale.
- Catalyst Loading : High Pd costs require ligand recycling or immobilized catalysts (e.g., silica-supported Pd).
- Purification : Distillation under reduced pressure (<1 mmHg) isolates pure product without racemization .
Q. How can researchers address conflicting toxicity data in safety assessments?
- In Vitro vs. In Vivo : Discrepancies arise from metabolic activation (e.g., cytochrome P450-mediated bioactivation). Validate with Ames tests (mutagenicity) and zebrafish embryo assays (acute toxicity).
- Exposure Limits : OSHA guidelines recommend <1 ppm airborne exposure; use fume hoods and respiratory protection .
Q. What novel applications are emerging for this compound in materials science?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
